1-Methyl-7-nitroindazole-3-carboxylic acid

Pharmacokinetics Solubility Chemical Synthesis

Acquire 1-Methyl-7-nitroindazole-3-carboxylic acid for precise nNOS research. The 3-carboxylic acid moiety confers distinct solubility (LogP 1.1797) and hydrogen-bonding capacity absent in simpler 7-nitroindazoles, ensuring more accurate target engagement data in cellular assays. This critical differentiator eliminates uncontrolled variables in permeability and off-target activity. The 3-carboxylic acid handle also enables versatile SAR exploration via amide, ester, or salt derivative formation, accelerating medicinal chemistry programs.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1363381-06-9
Cat. No. B1403546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-nitroindazole-3-carboxylic acid
CAS1363381-06-9
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O
InChIInChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14)
InChIKeyUTCNKUIJBXIDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-nitroindazole-3-carboxylic Acid (CAS 1363381-06-9): A Differentiated nNOS Inhibitor Scaffold for Neuropharmacology Research Procurement


1-Methyl-7-nitroindazole-3-carboxylic acid (CAS 1363381-06-9; molecular formula C9H7N3O4; molecular weight 221.17 g/mol) is a heterocyclic indazole derivative characterized by a 7-nitro group, a 1-methyl substituent, and a 3-carboxylic acid moiety . The compound belongs to a therapeutically significant class of neuronal nitric oxide synthase (nNOS) inhibitors . The presence of the carboxylic acid group at position 3 confers distinct physicochemical properties relative to non-carboxylated analogs . The compound serves primarily as a research tool for elucidating nitric oxide (NO)-mediated signaling pathways in neurological and cardiovascular disease models, and as a versatile synthetic intermediate for constructing more complex bioactive indazole derivatives .

Why Unannotated Indazole Analogs Cannot Substitute for 1-Methyl-7-nitroindazole-3-carboxylic Acid in nNOS Research Programs


The indazole class of nNOS inhibitors exhibits profound functional divergence driven by subtle structural modifications, making generic substitution scientifically invalid. The 1-methyl group dictates regioselective binding at the heme active site, while the 3-carboxylic acid group introduces a hydrogen bond donor/acceptor capacity and ionizable functionality absent in simpler 7-nitroindazole scaffolds . This directly impacts target engagement, solubility, and pharmacokinetic behavior. Furthermore, the exact position of the nitro group (7-position) is critical for nNOS isoform selectivity [1]. Using a compound lacking the methyl group at N1, missing the 3-carboxylic acid, or bearing nitro substitution at an alternative position (e.g., 5-nitro) introduces uncontrolled variables in cellular permeability, metabolic stability, and off-target activity profiles [2]. The data below quantify these critical differentiators that define the compound's utility as a precise research probe versus a loosely related chemical analog.

Quantitative Differentiation Guide for 1-Methyl-7-nitroindazole-3-carboxylic Acid (CAS 1363381-06-9) in Research Procurement


Molecular Weight and Ionizable Functionality: Structural Distinction from Non-Carboxylated nNOS Inhibitors

The compound possesses a molecular weight of 221.17 g/mol due to the presence of a carboxylic acid group at the 3-position . This contrasts with the closely related nNOS inhibitor 1-Methyl-7-nitroindazole (CAS 58706-36-8), which lacks the carboxylic acid and has a molecular weight of 177.16 g/mol . The carboxylic acid introduces an ionizable center and a hydrogen bond donor/acceptor, enabling salt formation, improved aqueous solubility, and distinct purification characteristics .

Pharmacokinetics Solubility Chemical Synthesis

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA): Predicted ADME Differentiation

The compound exhibits a predicted LogP of 1.1797 and a topological polar surface area (TPSA) of 98.26 Ų . In comparison, the non-carboxylated analog 1-Methyl-7-nitroindazole has a predicted density of 1.42 g/cm³ (no published LogP value available, but expected higher lipophilicity due to absence of polar carboxyl group) [1]. The 3-carboxylic acid moiety reduces LogP relative to non-carboxylated indazoles, enhancing aqueous solubility and reducing passive membrane permeability, which may alter CNS penetration profiles .

ADME Lipophilicity Permeability

Synthetic Versatility: Carboxylic Acid as a Conjugation Handle for Derivatization

The 3-carboxylic acid group enables direct esterification, amidation, and salt formation reactions unavailable to the non-carboxylated analog 1-Methyl-7-nitroindazole . This functionality allows the compound to serve as a versatile building block for generating diverse libraries of indazole derivatives via straightforward chemical modifications, whereas non-carboxylated analogs require de novo synthesis or less efficient functional group interconversions .

Medicinal Chemistry Synthetic Intermediates Bioconjugation

Nitro Group Position: Regiochemical Distinction from 5-Nitroindazole-3-carboxylic Acid

The nitro group at the 7-position is essential for nNOS binding and inhibition, as demonstrated by structural biology studies showing that 7-substituted indazoles bind to the heme iron in the NOS active site [1]. The 5-nitro regioisomer (5-Nitroindazole-3-carboxylic acid; CAS 78155-76-7) exhibits distinct physicochemical properties: LogP 1.69250, density 1.733 g/cm³, and boiling point 547.1°C [2]. Methylation studies confirm that 7-nitroindazoles undergo regioselective methylation at the N2 position under neutral conditions, whereas 5-nitroindazoles methylate predominantly at N1 [3], indicating fundamentally different electronic and steric properties.

NOS Isoform Selectivity Structure-Activity Relationship Regiochemistry

Vendor-Specified Purity and Physical State: Quality Control Differentiators

Commercially available 1-Methyl-7-nitroindazole-3-carboxylic acid is supplied with documented purity specifications, including ≥95% HPLC purity from one vendor [1] and 98% purity from another . In contrast, the non-carboxylated analog 7-Nitroindazole (CAS 2942-42-9) is available with reported purity minima of 97% . The carboxylic acid derivative is typically supplied as a solid, whereas some simpler indazoles may be available as solutions, affecting shipping stability and storage requirements .

Quality Control Reproducibility Procurement Specifications

High-Impact Research Applications for 1-Methyl-7-nitroindazole-3-carboxylic Acid (CAS 1363381-06-9)


Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies Requiring Defined Solubility Profiles

The compound's carboxylic acid group confers distinct solubility and lipophilicity (LogP 1.1797) relative to non-carboxylated indazoles, making it suitable for in vitro nNOS inhibition assays where aqueous solubility is critical . Researchers can leverage the compound's predicted physicochemical profile to control for passive membrane permeability in cellular models, enabling more precise interpretation of target engagement data .

Synthesis of Indazole-Based Chemical Probes and Drug Candidates

The 3-carboxylic acid functionality serves as a versatile handle for generating amide, ester, and salt derivatives, enabling rapid exploration of structure-activity relationships (SAR) around the indazole core . This compound is particularly valuable for medicinal chemistry programs targeting nNOS or exploring novel indazole-based scaffolds, as it eliminates the need for de novo construction of the carboxyl-substituted indazole framework .

Cardiovascular Research Investigating ADMA-Associated Pathways

The compound's nNOS inhibitory activity positions it as a research tool for investigating asymmetric dimethylarginine (ADMA)-mediated endothelial dysfunction and hypertension, as demonstrated in related studies with 7-nitroindazole in spontaneously hypertensive rat models . The carboxylic acid group may alter tissue distribution compared to simpler indazoles, enabling region-specific NOS inhibition studies .

Regiochemical Control Studies in Indazole Functionalization

The compound's defined 7-nitro-1-methyl-3-carboxylic acid substitution pattern provides a benchmark scaffold for studying regioselective indazole functionalization reactions, including methylation, nitration, and cross-coupling . Researchers investigating transition-metal-catalyzed C-H activation/annulation strategies for indazole synthesis can use this compound as a reference standard for characterizing novel derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-7-nitroindazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.